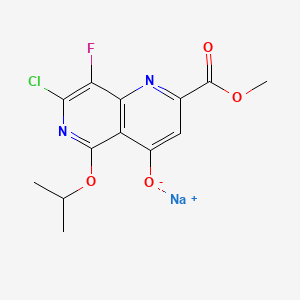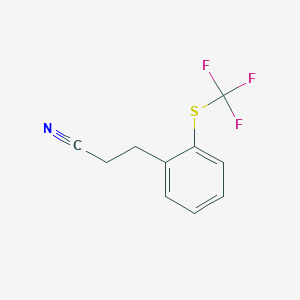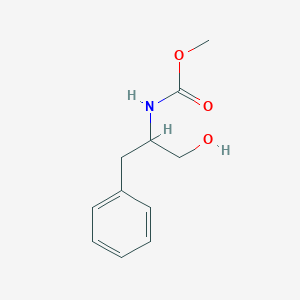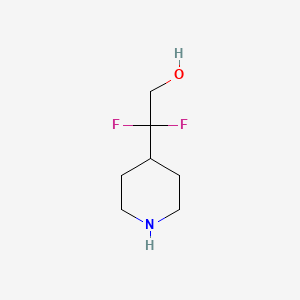
5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole is a heterocyclic organic compound with the molecular formula C9H15N It is a derivative of isoindole, characterized by a hexahydro structure with a methyl group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole typically involves the reduction of isoindole derivatives. One common method is the catalytic hydrogenation of 5-methyl-1H-isoindole using a palladium catalyst under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Halogenating agents, alkylating agents.
Major Products
Oxidation: N-oxides.
Reduction: Fully saturated isoindole derivatives.
Substitution: Halogenated or alkylated isoindole derivatives.
科学研究应用
5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives used .
相似化合物的比较
Similar Compounds
2,3,3a,4,7,7a-hexahydro-1H-isoindole: Lacks the methyl group at the 5-position.
5-methyl-1H-isoindole: Lacks the hexahydro structure.
N-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole: Contains an additional methyl group on the nitrogen atom.
Uniqueness
5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole is unique due to its specific substitution pattern and hexahydro structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C9H15N |
|---|---|
分子量 |
137.22 g/mol |
IUPAC 名称 |
5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole |
InChI |
InChI=1S/C9H15N/c1-7-2-3-8-5-10-6-9(8)4-7/h2,8-10H,3-6H2,1H3 |
InChI 键 |
OVBKKDSRBCCWSP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CCC2CNCC2C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[2-[6-(2-hydroxyphenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate](/img/structure/B14773593.png)
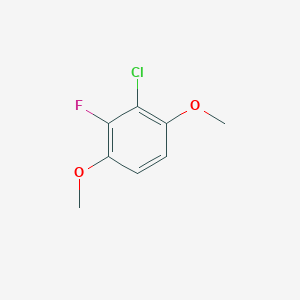
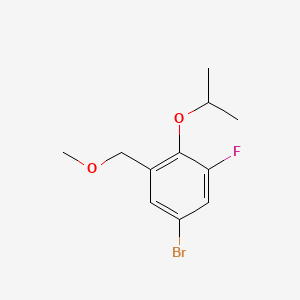
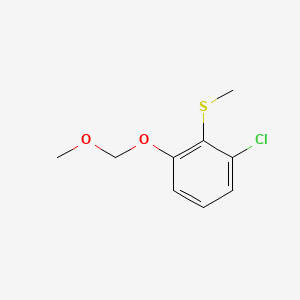

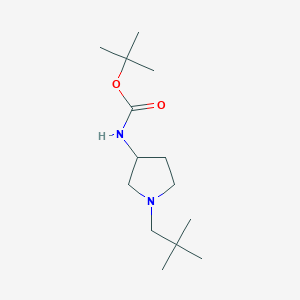
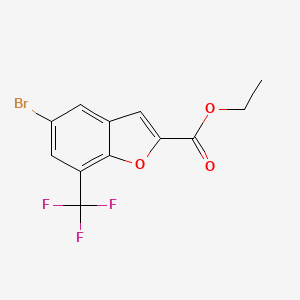
![4-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)aniline](/img/structure/B14773651.png)
![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-methylacetamide](/img/structure/B14773652.png)

